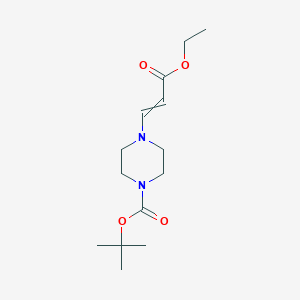![molecular formula C23H25FN4O2 B2664253 N-(2,5-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251625-06-5](/img/structure/B2664253.png)
N-(2,5-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,5-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide” is a compound that has been studied for its potential pharmacological activities . It has been found to suppress the production of cytokines and oxygen radicals by human peripheral blood leukocytes in vitro more potently than those of the standard p38 MAP kinase inhibitor SB203580, the PDE4 inhibitor cilomilast, and the broad spectrum adenosine receptor antagonist CGS15943 .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” can be analyzed using various techniques such as X-ray diffraction . This allows researchers to determine the arrangement of atoms in the molecule and understand its three-dimensional shape.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. Unfortunately, I could not find specific information on the physical and chemical properties of “this compound” in the literature I found .
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
A significant application of this compound lies in its potential for creating antimicrobial agents. Research by Kashif Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. Their study found that a specific compound bearing a 2-methylphenyl group showed notable activity against various bacterial strains, indicating the potential for developing new antimicrobial drugs (Iqbal et al., 2017).
Chemical Characterization and Potential Pesticide Application
The work by E. Olszewska et al. (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide through X-ray powder diffraction, suggesting their potential use as pesticides. This includes derivatives similar in structure to the target compound, highlighting its relevance in the development of novel pesticides (Olszewska et al., 2011).
Antimicrobial Nano-Materials
B. Mokhtari and K. Pourabdollah (2013) explored the antimicrobial activities of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives against pathogenic bacteria and Candida species, along with investigating their cytotoxic properties. Their findings suggest that modifications to the piperidine group and the addition of chloro and methyl substituents can significantly impact antimicrobial activity, pointing towards the compound's potential in creating antimicrobial nanomaterials (Mokhtari & Pourabdollah, 2013).
Pharmacological Evaluation
The compound has also been evaluated for its pharmacological effects, particularly in the context of developing analgesic and antipsychotic agents. For instance, N. Park et al. (1995) determined the crystal structure of a related capsaicinoid, shedding light on its conformation and suggesting potential analgesic applications (Park et al., 1995). Moreover, studies on derivatives of the compound have shown promising antipsychotic-like profiles in behavioral animal tests, offering a novel approach for antipsychotic drug development (Wise et al., 1987).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2/c1-15-3-4-16(2)20(13-15)25-21(29)14-28-11-9-18(10-12-28)23-26-22(27-30-23)17-5-7-19(24)8-6-17/h3-8,13,18H,9-12,14H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHQUVVKXACRKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/new.no-structure.jpg)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2664173.png)
![ethyl 3-(4-methoxyphenyl)-5-(3-methylbutanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2664174.png)


![Phenyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2664178.png)


![5-tert-butyl-N-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2664186.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2664187.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2664189.png)


![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2664193.png)
